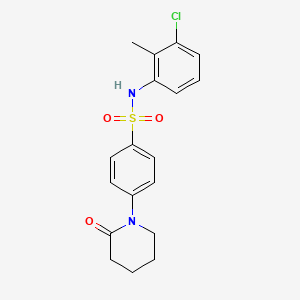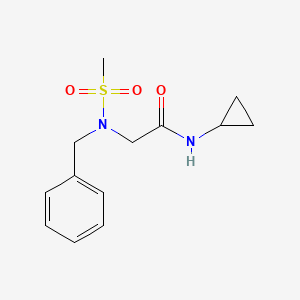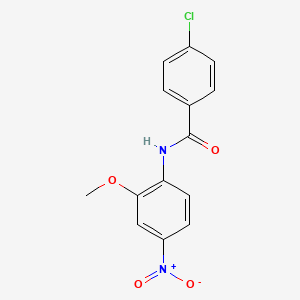
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride, also known as PBZP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects. PBZP is a relatively new compound and has not been extensively studied compared to other psychoactive drugs.
作用機序
The exact mechanism of action of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It may also affect other neurotransmitter systems such as norepinephrine and glutamate. These effects may contribute to its anxiolytic, antidepressant, and cognitive-enhancing properties.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory properties and to modulate the immune system. However, more research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
実験室実験の利点と制限
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It also has a low toxicity compared to other psychoactive drugs. However, 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has limitations in terms of its solubility and stability. It may also have different effects in humans compared to animal models, which may limit its translational potential.
将来の方向性
There are several future directions for research on 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. One area of interest is its potential as a treatment for addiction. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to improve memory and attention in animal models, and further studies are needed to determine its effects in humans. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
合成法
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride can be synthesized by reacting 1-phenylpiperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has also been studied for its potential as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
特性
IUPAC Name |
1-phenyl-4-(3-phenylbutyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-18(19-8-4-2-5-9-19)12-13-21-14-16-22(17-15-21)20-10-6-3-7-11-20;/h2-11,18H,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBQGAMZSMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-4-(3-phenylbutyl)piperazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)

![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)


![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
